molecular formula C12H19FO5 B14621051 Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate CAS No. 57504-65-1

Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate

Cat. No.: B14621051
CAS No.: 57504-65-1
M. Wt: 262.27 g/mol
InChI Key: CWJNTDSLWFBMHQ-UHFFFAOYSA-N
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Description

Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate is an organic compound with a complex structure that includes ester and ketone functional groups It is a derivative of pentanedioic acid and is characterized by the presence of acetyl, fluoro, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetyl-4-fluoro-2-methylpentanedioate typically involves multi-step organic reactions. One common method includes the esterification of 2-acetyl-4-fluoro-2-methylpentanedioic acid with ethanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2-acetyl-4-fluoro-2-methylpentanedioic acid, while reduction can produce diethyl 2-hydroxy-4-fluoro-2-methylpentanedioate.

Scientific Research Applications

Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl 2-acetyl-4-fluoro-2-methylpentanedioate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence metabolic pathways and biochemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-acetyl-2-methylpentanedioate: Lacks the fluoro substituent, resulting in different reactivity and applications.

    Diethyl 2-acetyl-4-chloro-2-methylpentanedioate: The chloro group provides different chemical properties compared to the fluoro group.

    Diethyl 2-acetyl-4-bromo-2-methylpentanedioate:

Uniqueness

Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in specific chemical reactions and applications where these properties are advantageous .

Properties

CAS No.

57504-65-1

Molecular Formula

C12H19FO5

Molecular Weight

262.27 g/mol

IUPAC Name

diethyl 2-acetyl-4-fluoro-2-methylpentanedioate

InChI

InChI=1S/C12H19FO5/c1-5-17-10(15)9(13)7-12(4,8(3)14)11(16)18-6-2/h9H,5-7H2,1-4H3

InChI Key

CWJNTDSLWFBMHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)(C(=O)C)C(=O)OCC)F

Origin of Product

United States

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